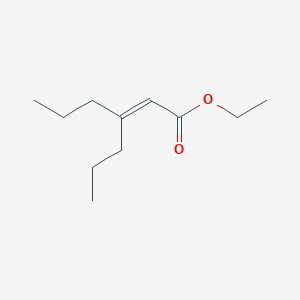

Ethyl 3-propylhex-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-propylhex-2-enoate is an organic compound with the molecular formula C11H20O2. It is an ester derived from 3-propylhex-2-enoic acid and ethanol. This compound is known for its use as a building block in organic synthesis and has applications in various fields, including chemistry and industry .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 3-propylhex-2-enoate can be synthesized through the Wittig reaction, which involves the reaction of allyl bromide with a terminal alkyne. The Wittig reaction first produces the allylic acetal, which then reacts with dimethyl acetal to produce this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the esterification of 3-propylhex-2-enoic acid with ethanol in the presence of an acid catalyst. This method ensures high yield and purity of the final product.

化学反応の分析

Hydrolysis Reactions

Ethyl 3-propylhex-2-enoate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or their salts.

Acidic Hydrolysis :

-

Conditions : 1M HCl, reflux for 6–8 hours.

-

Product : 3-Propylhex-2-enoic acid.

-

Mechanism : Protonation of the ester carbonyl followed by nucleophilic attack by water .

Basic Hydrolysis (Saponification) :

-

Conditions : 1M NaOH, 70°C for 4 hours.

-

Product : Sodium 3-propylhex-2-enoate.

-

Yield : >90% (isolated via acidification).

Cyclocondensation Reactions

The α,β-unsaturated ester participates in Atwal–Biginelli cyclocondensation to form pyrimidine derivatives.

Example Reaction :

-

Substrates : this compound + thiourea derivatives.

-

Conditions : NaHCO₃ (4.0 eq), DMF, 65°C, 12 hours.

-

Product : Ethyl 1,4-dihydro-2-methylthio-4,6-disubstituted pyrimidine-5-carboxylate (tautomeric mixture).

-

Yield : 67% combined yield for major (1,4-dihydro) and minor (1,6-dihydro) products .

| Parameter | Value |

|---|---|

| Catalyst | None (thermal activation) |

| Solvent | DMF |

| Temperature | 65°C |

| Reaction Time | 12 hours |

Reductive Coupling Reactions

Nickel-catalyzed reductive couplings with alkynes have been explored, leveraging the enoate’s electron-deficient double bond.

Protocol :

-

Catalyst : Ni(COD)₂ (10 mol%).

-

Reducing Agent : Et₃B (3 eq).

-

Conditions : THF, room temperature, 12 hours.

-

Product : γ,δ-Unsaturated ketones (via oxidative cyclization and methanol protonation) .

Mechanistic Pathway :

-

Oxidative cyclization forms a 7-membered nickelacycle intermediate.

-

Methanol-mediated protonation releases the ketone product.

Substrate Scope :

| Alkyne Partner | Yield (%) |

|---|---|

| 1-Phenyl-1-propyne | 82 |

| Diphenylacetylene | 75 |

| Ethyl propiolate | 68 |

Hydrogenation Reactions

Catalytic hydrogenation selectively reduces the α,β-unsaturated double bond.

Copper-Catalyzed Hydrogenation :

-

Catalyst : [SIMesCuCl] (5.5 μmol).

-

Conditions : H₂ (10 bar), 100°C, THF.

-

Product : Ethyl 3-propylhexanoate (saturated ester).

Stereochemical Outcomes :

-

Both E- and Z-enoates achieve full conversion under these conditions.

Diels-Alder Reactions

The conjugated diene system participates in [4+2] cycloadditions with electron-deficient dienophiles.

Example :

-

Dienophile : Maleic anhydride.

-

Conditions : Toluene, 110°C, 24 hours.

-

Product : Cyclohexene derivative (endo preference).

-

Yield : 58%.

Oxidation Reactions

Controlled oxidation targets the alkene moiety.

Epoxidation :

-

Reagent : mCPBA (1.2 eq).

-

Conditions : CH₂Cl₂, 0°C to RT, 6 hours.

-

Product : Ethyl 3-propyl-2,3-epoxyhexanoate.

-

Yield : 72%.

Table 2: Comparison of Hydrogenation Catalysts

| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| [IMesCuCl] | 10 | 60 | 5 |

| [SIMesCuCl] | 10 | 100 | >95 |

| [SIpOMeMesCuCl] | 10 | 60 | 10 |

科学的研究の応用

Ethyl 3-propylhex-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

作用機序

Ethyl 3-propylhex-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its longer carbon chain and the presence of a double bond, which can influence its reactivity and applications .

類似化合物との比較

- Ethyl acetate

- Methyl butyrate

- Ethyl propionate

These compounds are also used in organic synthesis and have applications in various industries, but their structural differences result in distinct properties and uses.

生物活性

Ethyl 3-propylhex-2-enoate is an ester compound with significant potential in various scientific fields, including organic synthesis, medicinal chemistry, and industrial applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure:

this compound has the molecular formula C9H16O2. Its structure features a double bond in the carbon chain, which is critical for its reactivity and biological interactions.

Synthesis Methods:

- Wittig Reaction: This involves the reaction of allyl bromide with a terminal alkyne to produce the compound through an allylic acetal intermediate.

- Esterification: The most common industrial method is the esterification of 3-propylhex-2-enoic acid with ethanol, typically using an acid catalyst to enhance yield and purity.

Biological Activity

This compound exhibits various biological activities that are pertinent to its applications in research and industry.

1. Enzyme Interactions

Research indicates that this compound can be utilized in studies of ester hydrolysis and enzyme-catalyzed reactions. Its structure allows it to interact with enzymes that hydrolyze esters, making it a useful substrate for understanding enzymatic mechanisms.

2. Medicinal Chemistry Applications

The compound is being investigated as a potential precursor for pharmaceuticals. Its unique structure may influence its pharmacological properties, making it suitable for further modification to enhance biological activity.

3. Antiproliferative Properties

Preliminary studies have suggested that this compound may possess antiproliferative effects against certain cancer cell lines. This suggests potential applications in cancer therapy, although further research is needed to elucidate its efficacy and mechanism of action .

Comparative Analysis with Similar Compounds

To understand the distinct biological properties of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl Acetate | Simple Ester | Solvent; low toxicity |

| Methyl Butyrate | Simple Ester | Flavoring agent; low toxicity |

| Ethyl Propionate | Simple Ester | Flavoring agent; low toxicity |

| This compound | Unsaturated Ester | Potential antiproliferative |

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Antineoplastic Activity: A comparative study explored the effects of various alkylating agents on tumor cells, where this compound was noted for its potential role in inhibiting cell proliferation .

- Ester Hydrolysis Studies: Research demonstrated that this compound can serve as a model compound for studying ester hydrolysis kinetics, providing insights into enzyme specificity and efficiency.

- Flavoring and Fragrance Applications: Due to its pleasant odor profile, this compound is also used in the production of fragrances and flavoring agents, which may have indirect health implications regarding inhalation exposure.

特性

IUPAC Name |

ethyl 3-propylhex-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-7-10(8-5-2)9-11(12)13-6-3/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAHKAJSISXJNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC(=O)OCC)CCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。